molecular formula C9H14N2O B13191381 3-Amino-2-methyl-1-(pyridin-3-YL)propan-1-OL

3-Amino-2-methyl-1-(pyridin-3-YL)propan-1-OL

Cat. No.: B13191381
M. Wt: 166.22 g/mol
InChI Key: QWCVWYSKJFRRQP-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(pyridin-3-YL)propan-1-OL is a chemical compound that features a pyridine ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(pyridin-3-YL)propan-1-OL typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with a suitable amine and a reducing agent to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(pyridin-3-YL)propan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

3-Amino-2-methyl-1-(pyridin-3-YL)propan-1-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(pyridin-3-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methyl-1-(pyridin-3-YL)propan-1-OL is unique due to its specific combination of functional groups and the presence of a pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-amino-2-methyl-1-pyridin-3-ylpropan-1-ol

InChI

InChI=1S/C9H14N2O/c1-7(5-10)9(12)8-3-2-4-11-6-8/h2-4,6-7,9,12H,5,10H2,1H3

InChI Key

QWCVWYSKJFRRQP-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CN=CC=C1)O

Origin of Product

United States

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